Triphenylsulfonium hydroxide

Photodecomposable Base Chemically Amplified Resist Latent Image Stability

Triphenylsulfonium hydroxide (TPS-OH) is an onium hydroxide compound with the formula (C₆H₅)₃S⁺OH⁻ and a molecular weight of 280.4 g/mol. Unlike the vast majority of triphenylsulfonium (TPS) salts used as ionic photoacid generators (PAGs), TPS-OH is distinguished by its primary documented application as a photodecomposable base (PDB) additive in chemically amplified resists (CARs).

Molecular Formula C18H16OS
Molecular Weight 280.4 g/mol
CAS No. 58621-56-0
Cat. No. B8709512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylsulfonium hydroxide
CAS58621-56-0
Molecular FormulaC18H16OS
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[OH-]
InChIInChI=1S/C18H15S.H2O/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H2/q+1;/p-1
InChIKeyKOFQUBYAUWJFIT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triphenylsulfonium Hydroxide (CAS 58621-56-0): Procurement-Grade Profile for Photolithographic Additives


Triphenylsulfonium hydroxide (TPS-OH) is an onium hydroxide compound with the formula (C₆H₅)₃S⁺OH⁻ and a molecular weight of 280.4 g/mol . Unlike the vast majority of triphenylsulfonium (TPS) salts used as ionic photoacid generators (PAGs), TPS-OH is distinguished by its primary documented application as a photodecomposable base (PDB) additive in chemically amplified resists (CARs) [1]. This fundamental mechanistic divergence—acting as a radiation-sensitive base rather than an acid progenitor—defines its unique position in the TPS compound class and dictates its specific procurement rationale for advanced lithographic formulation.

Triphenylsulfonium Hydroxide: Why Generic Substitution with Other Sulfonium Salts Compromises Resist Performance


Substituting triphenylsulfonium hydroxide (TPS-OH) with other triphenylsulfonium salts like triflate or nonaflate is not a trivial anion exchange. These compounds serve diametrically opposed functions. Standard TPS salts are photoacid generators (PAGs) formulated to release superacids upon irradiation. In contrast, TPS-OH is used as a photodecomposable base (PDB) that neutralizes acid in unexposed regions and decomposes into inert fragments upon exposure, thereby enhancing latent image stability [1]. Furthermore, its high water solubility makes it suitable for aqueous-formulated or -developed resist systems , a characteristic not shared by the more common, nonpolar TPS salts. Using a standard PAG where a PDB is required would completely negate the intended acid-quenching function and degrade resolution, directly leading to procurement specification failures for advanced lithographic nodes.

Quantitative Differentiation Evidence for Triphenylsulfonium Hydroxide Against In-Class Analogs


Functional Role Reversal: Photodecomposable Base (PDB) vs. Photoacid Generator (PAG) in DUV Resists

Triphenylsulfonium hydroxide (TPS-OH) is the prototypical photodecomposable base (PDB). Its defining functional differentiation from other TPS+X⁻ salts is its operation as a base quencher that photolyzes, rather than an acid generator. In a standard two-component DUV resist, TPS-OH is co-formulated as a base additive [1]. Comparative resist formulations have demonstrated that incorporating a PDB like TPS-OH significantly improves the stability of the latent image against airborne molecular contamination, while traditional non-photosensitive base quenchers do not offer this photolytic 'switching' capability [1]. This mechanism is fundamentally opposite to that of triphenylsulfonium triflate or nonaflate, which are designed solely to photogenerate strong Brønsted acids [2].

Photodecomposable Base Chemically Amplified Resist Latent Image Stability Deep-UV Lithography

Electron Beam Resist Sensitivity Enhancement: 70% Dose Reduction for High-Resolution Patterning

In a direct comparative study on hydrogen silsesquioxane (HSQ) e-beam resist, the addition of 5 wt% TPS-OH sensitizer enhanced the sensitivity by ~70% for single-pixel-wide lines and ~50% for large features exposed at 25 keV, compared to the baseline unsensitized HSQ [1]. The same study also compared TPS-OH to another photobase generator, 2-nitrobenzyl N-cyclohexylcarbamate (NBC). At 5 wt% loading, TPS-OH (70% dose reduction) outperformed NBC (50% dose reduction) for printing high-resolution lines [1]. This demonstrates a quantifiable advantage for TPS-OH in e-beam lithography sensitivity enhancement over a closely related alternative additive.

Electron Beam Lithography Hydrogen Silsesquioxane (HSQ) Sensitivity Enhancement Nanofabrication

Aqueous Solubility Profile: Enabling Water-Based Formulation and Development Pathways

Triphenylsulfonium hydroxide possesses a markedly different solubility profile compared to its PAG counterparts, which is critical for formulation design. TPS-OH is documented as a colorless, crystalline solid that is soluble in water and polar organic solvents , with a verified water solubility of at least 25 mg/mL [1]. In contrast, typical TPS PAG salts like triphenylsulfonium nonaflate exhibit solubility primarily in organic casting solvents such as PGMEA (~50% solubility) and are insoluble in water [2]. This difference in solubility directly dictates the choice of solvent system for resist formulation and developer compatibility, with TPS-OH being uniquely suited for aqueous-base-developable or water-processable resist platforms.

Aqueous Solubility Phase-Transfer Catalysis Green Chemistry Resist Formulation

Nature of Photogenerated Species: Neutral Byproducts vs. Superacid Contamination

The photoproduct profile of TPS-OH is a key differentiator for vacuum ultraviolet (EUV) lithography. Upon irradiation, TPS-OH is reported to decompose into neutral fragments, thereby minimizing the generation of persistent acidic species that can cause unwanted outgassing and contamination of EUV optics [1]. In contrast, the photolysis of triphenylsulfonium triflate or hexafluoroantimonate generates strong, non-volatile sulfonic or Lewis acids (e.g., triflic acid, HSbF₆) as the active catalytic species, which pose a higher risk for resist outgassing and optics contamination [2]. While a specific quantitative outgassing rate comparison is not available in the open literature for TPS-OH, the fundamental difference in acid generation mechanism constitutes a class-level advantage for vacuum-based lithography processes [1].

Photoproduct Analysis Acid Contamination Outgassing EUV Lithography

High-Value Application Scenarios for Triphenylsulfonium Hydroxide in Advanced Lithography


Latent Image Stabilization in Deep-UV Chemically Amplified Resists

Triphenylsulfonium hydroxide is the standard additive for implementing the photodecomposable base (PDB) concept in positive-tone DUV resists. Its function is to neutralize acid diffusion from exposed to unexposed regions during post-exposure delay, directly improving line width roughness (LWR) and critical dimension uniformity (CDU). As demonstrated in the foundational PDB literature, TPS-OH decomposes into neutral fragments upon exposure, providing a self-limiting quenching mechanism that is not achievable with traditional non-photolytic base quenchers [1]. This makes it indispensable for 248 nm and 193 nm resist formulations targeting sub-32 nm half-pitch resolution where acid diffusion control is the primary limiter [2].

E-Beam Lithography Sensitivity Booster for HSQ and Inorganic Resists

For electron beam lithography users, particularly in research and mask-making, TPS-OH at 5 wt% loading in HSQ films provides a 70% sensitivity enhancement for single-pixel lines, enabling faster write times and lower exposure doses [3]. This quantitative benefit is superior to alternative photobase generators like NBC under identical conditions. The sterically hindered, poorly nucleophilic nature of TPS-OH also stabilizes the HSQ formulation against premature condensation, extending pot life compared to more nucleophilic amine-based sensitizers [3].

Conjugated Resist Additive for Next-Generation Photoresist Platforms

A recent patent (US 11,971,659) explicitly claims TPS-OH as a photobase generator moiety conjugated to conductive polymer backbones (e.g., polythiophene, polyfluorene) for use in photosensitive compositions [4]. This emerging application leverages TPS-OH's photolytic base-switching capability to create conjugated resist additives that modulate solubility upon exposure. This represents a novel materials design space distinct from conventional PAG-based formulations, where procurement of TPS-OH is specifically required for prototype development of these patented systems.

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